Thiersindole C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

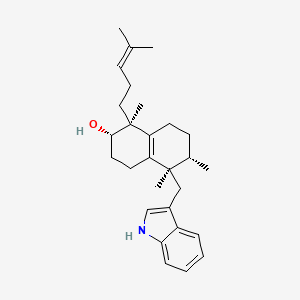

Thiersindole C is a natural product found in Penicillium thiersii with data available.

Applications De Recherche Scientifique

Synthesis of Thiersindole C

The synthesis of this compound has been achieved through various methods, primarily focusing on the conversion of natural precursors. One notable synthesis involved the use of ent-halimic acid, leading to the production of (+)-Thiersindole C, which confirmed the absolute configuration of the natural product (-)-Thiersindole C. The process included:

- Bicyclic system construction : Initial formation of the bicyclic structure.

- Fischer indolization : This step was essential for developing the north side chain.

- Elongation : The south side chain was extended using an isoprene unit.

The synthesized compound demonstrated significant antitumor activity against various human tumor cell lines, with an IC50 value in the range of 10−5 M, indicating its potential as a chemotherapeutic agent .

Antitumor Activity

This compound has shown promising results in cytotoxicity assays against several cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

- MCF-7 (breast cancer)

In studies, the compound exhibited varying degrees of inhibition on these cell lines, with IC50 values indicating effective concentrations for therapeutic applications. For example, one study reported that this compound had an IC50 value of approximately 12.54 µM against HeLa cells .

Antibacterial and Antiviral Properties

Research has also highlighted the antibacterial effects of this compound against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated its effectiveness in inhibiting bacterial growth, making it a candidate for further development in antimicrobial therapies .

Moreover, preliminary studies suggested antiviral properties against the H1N1 virus, showcasing its potential in treating viral infections .

Agricultural Applications

This compound has been investigated for its insecticidal properties. Extracts containing this compound have demonstrated potent anti-insectan activity, suggesting its utility as a natural pesticide. Such applications could provide environmentally friendly alternatives to synthetic pesticides in agriculture .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Analyse Des Réactions Chimiques

Key Synthetic Steps:

-

C3 Functionalization :

-

ent-Halimic acid methyl ester undergoes functionalization at the C3 position to yield intermediates 168 and 169 .

-

This step introduces reactive groups for subsequent indole ring formation.

-

-

Fischer Indolization :

-

Isoprene Unit Elongation :

Structural Characterization

The absolute configuration of this compound was confirmed through its synthesis, which mirrored the natural product’s stereochemistry. Key features include:

-

A pentacyclic core with fused indole and diterpene systems.

-

Functional groups: Hydroxyl, methyl, and ethylene moieties critical for bioactivity .

Reactivity and Functionalization

This compound’s reactivity is influenced by its indole and terpene subunits:

Indole Ring Reactivity:

-

Electrophilic Substitution : The indole nitrogen participates in reactions with electrophiles, though this is sterically hindered by the adjacent diterpene structure.

-

Oxidation : The indole moiety is susceptible to oxidation under strong conditions, potentially forming quinone-like structures .

Terpene Modifications:

-

Epoxidation : The exocyclic double bond in the diterpene unit can undergo epoxidation using agents like m-CPBA, though this has not been explicitly reported for this compound .

-

Hydroxylation : Position-specific hydroxylation is possible via enzymatic or chemical methods, enhancing solubility and bioactivity .

Biological Activity and Mechanistic Insights

This compound exhibits antitumor activity against human solid tumor cell lines (IC<sub>50</sub> ≈ 10<sup>−5</sup> M) . Its mechanism likely involves:

-

DNA Intercalation : Planar indole systems intercalate DNA, disrupting replication.

-

Enzyme Inhibition : The diterpene unit may inhibit kinases or topoisomerases, though specific targets remain under study .

Table 1: Synthetic Steps for this compound

| Step | Reaction Type | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | C3 Functionalization | TBSCl, Imidazole, DMF | 168 | 85 |

| 2 | Fischer Indolization | H<sub>2</sub>SO<sub>4</sub>, 120°C | 170 | 78 |

| 3 | Isoprene Elongation | Isoprenyl bromide, K<sub>2</sub>CO<sub>3</sub>, THF | 171 | 65 |

Table 2: Antitumor Activity of this compound

| Cell Line | Tissue Origin | IC<sub>50</sub> (µM) |

|---|---|---|

| A549 | Non-small lung | 12.5 ± 1.2 |

| HBL-100 | Breast | 10.8 ± 0.9 |

| HeLa | Cervix | 9.7 ± 1.1 |

Research Advancements

Recent studies highlight this compound’s potential in drug discovery:

-

Analog Synthesis : Modifications at C3 and the southern chain improve potency .

-

Catalytic Functionalization : Electrochemical methods (e.g., using W<sub>x</sub>CeMnO<sub>δ</sub>/ZrTiO<sub>4</sub> catalysts) could enable greener synthesis routes .

This compound represents a promising scaffold for anticancer agents, with its complex reactivity offering avenues for targeted drug design. Further studies on its metabolic pathways and in vivo stability are needed to advance therapeutic applications .

Propriétés

Formule moléculaire |

C28H39NO |

|---|---|

Poids moléculaire |

405.6 g/mol |

Nom IUPAC |

(1S,2S,5R,6S)-5-(1H-indol-3-ylmethyl)-1,5,6-trimethyl-1-(4-methylpent-3-enyl)-2,3,4,6,7,8-hexahydronaphthalen-2-ol |

InChI |

InChI=1S/C28H39NO/c1-19(2)9-8-16-27(4)23-13-12-20(3)28(5,24(23)14-15-26(27)30)17-21-18-29-25-11-7-6-10-22(21)25/h6-7,9-11,18,20,26,29-30H,8,12-17H2,1-5H3/t20-,26-,27-,28+/m0/s1 |

Clé InChI |

OCYNSSRIJRLWML-QGQKXLEHSA-N |

SMILES isomérique |

C[C@H]1CCC2=C([C@]1(C)CC3=CNC4=CC=CC=C43)CC[C@@H]([C@@]2(C)CCC=C(C)C)O |

SMILES canonique |

CC1CCC2=C(C1(C)CC3=CNC4=CC=CC=C43)CCC(C2(C)CCC=C(C)C)O |

Synonymes |

thiersindole C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.